1-METHYLTRYPTAMINE
Overview
Description
1-METHYLTRYPTAMINE is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in various fields due to their biological and pharmacological properties. This compound is structurally characterized by an indole ring with a methyl group at the 1-position and an ethanamine group at the 3-position.
Mechanism of Action
Target of Action
1-Methyltryptamine acts as a relatively balanced reuptake inhibitor and releasing agent of the main three monoamines; serotonin, norepinephrine, and dopamine . It also acts as a non-selective serotonin receptor agonist .
Mode of Action
The compound’s interaction with its targets leads to the inhibition of monoamine oxidase A, thereby prolonging this compound’s half-life and allowing it to reach the brain and enter the central nervous system . This interaction results in changes in the neurotransmitter levels in the brain, which can lead to various psychological and physiological effects.
Biochemical Pathways
The biosynthesis of this compound in the human body occurs from tryptamine by certain N-methyltransferase enzymes, such as indolethylamine N-methyltransferase . This process is a part of the N-methyltransferase metabolism of tryptamine .
Pharmacokinetics
The pharmacokinetics of this compound are characterized by rapid attainment of peak plasma concentrations followed by rapid clearance . The mean elimination half-life is approximately 9-12 minutes .
Result of Action
The molecular and cellular effects of this compound’s action are primarily non-visual . With doses of 20-30 milligrams, euphoria, empathy, and psychedelic effects are noticeable . Side effects reported have included anxiety, restlessness, tachycardia, muscle tension, jaw tightness, headache, nausea, vomiting, and pupil dilation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, orally administered this compound appears to produce no psychoactive effects, likely as a result of extensive first-pass metabolism . It may become active upon combination with a monoamine oxidase inhibitor (maoi) . The mode of administration (oral, vaporized, insufflated, rectal, IM, IV) can also significantly impact the compound’s effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYLTRYPTAMINE can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The resulting indole derivative can then be methylated at the 1-position using methyl iodide in the presence of a base such as potassium carbonate. Finally, the ethanamine group can be introduced through a nucleophilic substitution reaction using ethylamine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as continuous flow synthesis, which allows for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
1-METHYLTRYPTAMINE undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different substituents at the ethanamine group or the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as ethylamine, methylamine, and halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole derivatives with carboxyl or hydroxyl groups, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
1-METHYLTRYPTAMINE has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
N-methyltryptamine: Similar structure with a methyl group at the nitrogen atom of the ethanamine group.
5-methyl-1H-indol-3-yl)ethanamine: Similar structure with a methyl group at the 5-position of the indole ring.
Uniqueness
1-METHYLTRYPTAMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various research applications .
Properties
IUPAC Name |
2-(1-methylindol-3-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-13-8-9(6-7-12)10-4-2-3-5-11(10)13/h2-5,8H,6-7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAGZPJPCKMFBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80991164 | |
Record name | 2-(1-Methyl-1H-indol-3-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80991164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7518-21-0, 7088-88-2 | |
Record name | 1-Methyltryptamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7518-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole-2-ethanamine, 1-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007088882 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-1H-indole-3-ethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007518210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(1-Methyl-1H-indol-3-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80991164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1H-indole-3-ethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.525 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the N-methylation of tryptamine derivatives, specifically the addition of a methyl group at the 1-position, affect their interaction with indolethylamine N-methyltransferase?
A1: While the provided abstracts don't delve into the specifics of enzymatic interactions, [] likely explores this question. N-methylation can significantly alter a molecule's shape, charge distribution, and binding affinity. Investigating how this modification in 1-methyltryptamine impacts its interaction with indolethylamine N-methyltransferase could shed light on the enzyme's substrate specificity and potential mechanisms.
Q2: Can you elaborate on the structure-activity relationship (SAR) of this compound derivatives, particularly concerning their agonist/antagonist activity at melatonin receptors?
A2: Research by [] provides valuable insights into this. The study reveals that modifying the beta position of the N-acyl-5-methoxytryptamine scaffold, by introducing cyclic structures, can significantly influence the compound's activity at melatonin receptors (MT1 and MT2). For instance, incorporating a tetramethylene group led to the development of N-Butanoyl 5-methoxy-1-methyl-beta,beta-tetramethylenetryptamine (13c), a selective antagonist for the MT1 receptor. This highlights the importance of the beta substituent in determining receptor subtype selectivity and agonist/antagonist profiles. Further exploration of different substituents at this position could lead to the discovery of novel compounds with tailored melatonin receptor activity.
Q3: The provided research mentions the synthesis of this compound. Could you describe a synthetic route for this compound based on the information available?
A3: One synthetic route for this compound is outlined in []. The process involves a multistep synthesis starting with N-Methyl-α-bromo-γ-phthalimidobutyranilide. This compound undergoes cyclization and subsequent removal of the phthalimido group to yield an amine. Interestingly, reducing this amine with metallic sodium leads exclusively to the formation of this compound, with no trace of the anticipated cyclized product, dl-nordesoxyeseroline. This suggests that the presence or absence of a hydrogen atom at the 3-position of the oxindole precursor significantly influences the reaction pathway.
Q4: One abstract mentions the degradation of calycanthine to benzoyl-N-methyltryptamine. What does this degradation pathway suggest about the structure of calycanthine?
A4: The degradation of calycanthine into benzoyl-N-methyltryptamine, as described in [], provides a crucial piece of the puzzle in elucidating calycanthine's structure. This finding confirms the presence of an N-methyltryptamine unit within the calycanthine molecule. This information is essential for building a complete structural understanding of this complex alkaloid and helps researchers understand its biosynthesis and potential biological activities.
A5: The synthesis of 1‐methyl‐15,16,17,18,19,20‐hexadehydroyohimban from this compound is discussed in [, ]. While the specific details of the reaction mechanism are not provided in the abstracts, the synthesis likely involves a condensation reaction between this compound and isochroman-3-ones. This reaction would form a key intermediate that could be further modified to yield the target hexadehydroyohimban derivative. This example highlights the utility of this compound as a versatile building block in organic synthesis.
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